7-Chlorolincomycin hydrochloride

Stereochemistry Diastereomer Epimer

7-Chlorolincomycin hydrochloride (CAS 17431-55-9), systematically designated as 7-epiclindamycin hydrochloride or Clindamycin EP Impurity C hydrochloride, is the 7(R)-epimer of the lincosamide antibiotic clindamycin. This compound arises as a process-specific stereochemical impurity during the semi-synthetic chlorination of lincomycin, wherein inversion at the C-7 position yields the (7R)-chloro configuration instead of the therapeutically active (7S)-configuration of clindamycin.

Molecular Formula C18H34Cl2N2O5S
Molecular Weight 461.4 g/mol
Cat. No. B7979297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorolincomycin hydrochloride
Molecular FormulaC18H34Cl2N2O5S
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl
InChIInChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H
InChIKeyAUODDLQVRAJAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chlorolincomycin Hydrochloride (7-Epiclindamycin HCl): Impurity Reference Standard Procurement Guide for Clindamycin Quality Control


7-Chlorolincomycin hydrochloride (CAS 17431-55-9), systematically designated as 7-epiclindamycin hydrochloride or Clindamycin EP Impurity C hydrochloride, is the 7(R)-epimer of the lincosamide antibiotic clindamycin [1]. This compound arises as a process-specific stereochemical impurity during the semi-synthetic chlorination of lincomycin, wherein inversion at the C-7 position yields the (7R)-chloro configuration instead of the therapeutically active (7S)-configuration of clindamycin [2]. With a molecular formula of C₁₈H₃₄Cl₂N₂O₅S and molecular weight of 461.44 g/mol, the hydrochloride salt exists as a white to yellow hygroscopic solid with slight water solubility . Its primary procurement relevance lies not as a therapeutic agent, but as a pharmacopeial reference standard mandated for impurity profiling, analytical method validation, and regulatory compliance testing of clindamycin active pharmaceutical ingredient (API) and finished dosage forms [3].

Why 7-Chlorolincomycin Hydrochloride Cannot Be Substituted with Clindamycin Hydrochloride in Analytical Procurement


Despite sharing an identical molecular formula (C₁₈H₃₃ClN₂O₅S·HCl) with clindamycin hydrochloride, 7-chlorolincomycin hydrochloride differs fundamentally in C-7 stereochemistry—possessing the (7R)-configuration versus the (7S)-configuration of clindamycin . This single stereochemical inversion produces a diastereomeric relationship that critically alters chromatographic retention behavior, with 7-epiclindamycin eluting at a relative retention time (RRT) of approximately 0.89 relative to clindamycin under standard reversed-phase HPLC conditions [1]. Regulatory compendia explicitly require resolution and quantification of this impurity, mandating that 7-epiclindamycin content in clindamycin hydrochloride API not exceed 4.0% . Substitution of 7-chlorolincomycin hydrochloride reference standard with clindamycin hydrochloride would result in co-elution failure during system suitability testing, invalid impurity quantification, and non-compliance with ICH Q3A/Q3B thresholds for specified impurities present above 0.1% in the API [2]. Furthermore, the two epimers exhibit divergent toxicity profiles: 7-epiclindamycin hydrochloride displays an intravenous LD50 of 143 mg/kg in mice, versus 245 mg/kg for clindamycin hydrochloride—a 1.7-fold higher acute toxicity that underscores the independent safety qualification requirement for this impurity .

Quantitative Differentiation Evidence: 7-Chlorolincomycin Hydrochloride (7-Epiclindamycin HCl) Procurement Decision Support


C-7 Stereochemical Epimerization: 7(R)-chloro vs. 7(S)-chloro Configuration Defines Impurity Identity

7-Chlorolincomycin hydrochloride is the 7(R)-epimer of clindamycin, possessing an inverted stereochemical configuration at the C-7 chlorinated carbon . Clindamycin (therapeutically active) bears the 7(S)-chloro configuration, while this impurity carries the 7(R)-chloro arrangement. This diastereomeric relationship means the two compounds are not enantiomers but epimers differing at a single chiral center, producing distinct physicochemical properties including NMR chemical shifts, optical rotation, and chromatographic behavior [1]. The IUPAC name for 7-epiclindamycin explicitly encodes this difference: (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide, versus the (1S,2S) configuration in clindamycin [2].

Stereochemistry Diastereomer Epimer Structural elucidation

HPLC Resolution: 7-Epiclindamycin Elutes at RRT 0.89, Enabling Quantifiable Separation from Clindamycin (RRT 1.00)

In the compendial reversed-phase HPLC method for clindamycin hydrochloride impurity profiling, 7-chlorolincomycin hydrochloride (7-epiclindamycin) is resolved from clindamycin with a relative retention time (RRT) of 0.89 [1]. The method achieves baseline separation of three known impurities: lincomycin, clindamycin B (RRT 0.80), and 7-epiclindamycin (RRT 0.89), as well as unknown impurities, with resolution factors meeting pharmacopeial system suitability criteria [2]. This chromatographic resolution is method-critical: without authentic 7-epiclindamycin reference standard, the impurity peak at RRT 0.89 cannot be positively identified against other potential co-elutants including 7-epilincomycin or degradation products [3]. The validated HPLC method uses a Hypersil ODS 5 μm, 250×4.6 mm column at 45°C with acetonitrile–phosphate buffer (pH 6.0)–water (35:40:25, v/v) mobile phase and UV detection at 210 nm [4].

HPLC Relative retention time Method validation System suitability

Pharmacopeial Impurity Limit: 7-Epiclindamycin Capped at ≤4.0% in Clindamycin HCl API — Exceeding the ICH Identification Threshold 40-Fold

The pharmacopeial monograph specification for clindamycin hydrochloride API sets the maximum allowable content of 7-epiclindamycin at ≤ 4.0%, a limit 40-fold higher than the ICH Q3A identification threshold of 0.1% for specified impurities in new drug substances . In commercial API batches, actual 7-epiclindamycin content typically ranges between 0.4% and 0.6%, approaching the set limit of 0.5% in some manufacturing processes [1]. This elevated specification reflects that 7-epiclindamycin is the major process-related impurity inherent to the chlorination synthetic route, with its formation being a significant manufacturing challenge . A patent method (CN103172683A) demonstrated reduction of 7-epiclindamycin content to ≤0.2% through optimized solid phosgene chlorination conditions, representing a 20-fold improvement over the pharmacopeial threshold [2]. By comparison, clindamycin B (a fermentation-derived impurity from lincomycin B) is limited to ≤ 2.0%, and any other individual unspecified impurity is capped at ≤ 1.0%, with total related substances not exceeding 6.0% .

Pharmacopeial specification Impurity limit Quality control Regulatory compliance

Acute Toxicity Differentiation: 7-Epiclindamycin HCl Exhibits 1.7-Fold Higher Intravenous Toxicity Than Clindamycin HCl in Murine Models

The acute intravenous toxicity of 7-chlorolincomycin hydrochloride (7-epiclindamycin HCl) in mice is reported as an LD50 of 143 mg/kg, which is 1.71-fold more toxic than clindamycin hydrochloride (LD50 i.v. 245 mg/kg in the same species) . The intraperitoneal LD50 for 7-epiclindamycin hydrochloride is 262 mg/kg, compared to 361 mg/kg for clindamycin hydrochloride—representing a 1.38-fold difference [1]. For the oral route, 7-epiclindamycin hydrochloride exhibits an LD50 of 1479 mg/kg in mice . The differential toxicity profile provides a quantitative justification for the independent safety qualification of this impurity under ICH Q3A guidelines: any impurity present at ≥ 0.1% in the API requires structural identification, and any impurity exceeding the qualification threshold (≤ 0.15% or 1 mg/day) must undergo separate toxicological assessment unless covered by the API safety profile [2]. The 7-epi configuration, by altering molecular recognition at ribosomal binding sites and potentially at mammalian mitochondrial ribosomes, may contribute to this differential toxicity [3].

Toxicity LD50 Safety qualification Impurity safety

Oral Bioavailability and Serum Pharmacokinetics: 7-Chlorolincomycin Achieves Peak Serum ~2 μg/mL After 150 mg Dose, With No Food Effect

In a clinical pharmacokinetic study by Meyers, Kaplan, and Weinstein (1969), 7-chlorolincomycin administered as a single 150 mg oral dose to human volunteers produced peak serum concentrations of approximately 2 μg/mL, with near-identical levels whether taken in the fasting state or after a meal [1]. This absence of food effect contrasts with lincomycin, whose oral absorption is significantly impaired by food intake—a known differentiation point driving the clinical preference for clindamycin over lincomycin [2]. The study further demonstrated that the in vitro antibacterial activity of 7-chlorolincomycin was not affected by serum or inoculum size, and resistance developed in a slow stepwise pattern, distinguishing it from antibiotics prone to rapid single-step high-level resistance [3]. While contemporary clindamycin pharmacokinetic data show peak serum levels of 2–3 μg/mL following a 150 mg oral dose—comparable to the 1969 7-chlorolincomycin data—the critical differentiator is the demonstration of food-independent absorption, which is not uniformly observed across lincosamide analogs [4].

Pharmacokinetics Oral absorption Serum concentration Bioavailability

Synthesis Patent Benchmark: Optimized Chlorination Reduces 7-Epiclindamycin Content to ≤0.2% — A 20-Fold Improvement Over the Pharmacopeial 4.0% Limit

Chinese patent CN103172683A (Zhejiang Hisoar Pharma) discloses an optimized method for preparing clindamycin hydrochloride that achieves 7-epiclindamycin content ≤ 0.2% in the finished API—a 20-fold reduction relative to the pharmacopeial acceptance limit of 4.0% [1]. The process uses controlled addition of solid phosgene to lincomycin hydrochloride (HPLC purity 99.6%) in chloroform-DMF at 0°C, followed by sequential heating at 40°C for 15 hours and 65°C for 3 hours, with reaction completion confirmed when residual lincomycin hydrochloride drops below 1.0% by HPLC [2]. This patent establishes a quantitative benchmark for high-purity clindamycin manufacturing: conventional processes typically produce 7-epiclindamycin levels of 0.4–0.6%, whereas optimized phosgene-based chlorination can suppress the epimer to ≤ 0.2% [3]. For procurement decisions, this differential defines two tiers of 7-chlorolincomycin hydrochloride reference standard demand: (a) pharmacopeial-grade impurity standard for routine QC batch release testing at the ≤ 4.0% threshold, and (b) high-sensitivity standard for process development laboratories targeting the ≤ 0.2% benchmark for premium API production [4].

Process chemistry Impurity control Patent Chlorination optimization

Priority Procurement Scenarios for 7-Chlorolincomycin Hydrochloride (7-Epiclindamycin HCl) Based on Quantitative Differentiation Evidence


Pharmacopeial Impurity Reference Standard for ANDA/MAA Batch Release Testing of Clindamycin Hydrochloride API

For generic pharmaceutical manufacturers submitting Abbreviated New Drug Applications (ANDAs) or Marketing Authorization Applications (MAAs) for clindamycin hydrochloride products, 7-chlorolincomycin hydrochloride serves as the only compendially recognized reference standard for identification, quantification, and system suitability testing of Impurity C (7-epiclindamycin) [1]. Given the pharmacopeial limit of ≤ 4.0% and the ICH Q3A mandate for identification and qualification of any impurity exceeding 0.1%, each API batch must be tested against an authenticated 7-epiclindamycin HCl reference standard with documented purity ≥ 98% by HPLC [2]. The chromatographic specificity established by the RRT of 0.89 relative to clindamycin (Section 3, Evidence Item 2) means that substitution with clindamycin hydrochloride or lincomycin hydrochloride reference standards results in system suitability failure and invalid batch release data [3].

Process Chemistry Optimization: Quantifying Trace-Level 7-Epiclindamycin in High-Purity Clindamycin Manufacturing (≤ 0.2% Target)

API manufacturers targeting premium-grade clindamycin hydrochloride with 7-epiclindamycin content ≤ 0.2%—the benchmark established in patent CN103172683A—require high-sensitivity 7-chlorolincomycin hydrochloride reference standards for method validation at the 0.05–0.2% quantification range (Section 3, Evidence Item 6) [1]. This application demands reference material of ≥ 99% chromatographic purity to ensure that the limit of quantification (LOQ) for 7-epiclindamycin is reliably below the 0.1% ICH identification threshold [2]. The 1.71-fold higher intravenous toxicity of 7-epiclindamycin HCl versus clindamycin HCl (Section 3, Evidence Item 4) further justifies the investment in trace-level impurity control as a patient safety measure, particularly for injectable clindamycin formulations where the LD50 differential indicates higher acute risk from elevated 7-epimer content [3].

Forced Degradation and Stability-Indicating Method Development for Clindamycin Dosage Forms

During stability-indicating method development for clindamycin hydrochloride capsules, injections, and topical formulations, 7-chlorolincomycin hydrochloride is an essential marker for assessing whether the manufacturing process or storage conditions induce epimerization at C-7 [1]. The established human pharmacokinetic profile (Cmax ~2 μg/mL after 150 mg oral dose) and the demonstrated absence of food effect on absorption (Section 3, Evidence Item 5) provide a quantitative framework for setting dissolution specification limits in stability protocols [2]. Stress testing under ICH Q1A(R2) conditions (heat, humidity, acid/base hydrolysis, oxidation, photolysis) must include 7-epiclindamycin HCl reference standard to establish relative response factors and confirm that degradation does not generate the more acutely toxic 7-epimer above pre-specified thresholds [3].

In Vitro Antibacterial Activity Studies Requiring Stereochemically Defined Lincosamide Probe Compounds

For academic and industrial research laboratories investigating structure-activity relationships (SAR) of lincosamide antibiotics, 7-chlorolincomycin hydrochloride provides a stereochemically pure (7R)-epimer probe that enables quantitative comparison with the (7S)-clindamycin epimer in ribosomal binding affinity assays [1]. The original 1969 characterization by Meyers et al. established baseline microbiological parameters—including MIC/MBC values against penicillinase-producing staphylococci, Diplococcus pneumoniae, Streptococcus viridans, and Streptococcus pyogenes—using standardized serial double-dilution in Brain Heart Infusion broth (Section 3, Evidence Item 5) [2]. This historical dataset provides a comparator foundation for modern resistance surveillance studies examining whether 7-epimer accumulation in commercial clindamycin formulations contributes to reduced clinical efficacy or altered resistance selection patterns [3].

Quote Request

Request a Quote for 7-Chlorolincomycin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.